5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid

Synthetic Chemistry Cross-Coupling Halogenated Pyrazoles

5-Iodo-1-phenyl-1H-pyrazole-4-carboxylic acid is a privileged heterocyclic building block featuring a synthetically versatile C5 iodine atom. Unlike chloro/bromo analogs, the iodine substituent minimizes dehalogenation side reactions, enabling cleaner, higher-yielding Suzuki-Miyaura, Sonogashira, and other Pd-catalyzed cross-couplings. This scaffold is a strategic intermediate for SAR exploration at the C5 position of 1-phenyl-pyrazole-4-carboxylic acid derivatives, a class with validated XOR inhibitor potency (IC50 4.2–5.7 nM). With a cLogP of 1.0, the heavy halogen modulates lipophilicity for systematic lead optimization. Ideal for constructing diverse pyrazole-focused libraries. Available in research-grade purity (95% min).

Molecular Formula C10H7IN2O2
Molecular Weight 314.082
CAS No. 1566267-54-6
Cat. No. B2713244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS1566267-54-6
Molecular FormulaC10H7IN2O2
Molecular Weight314.082
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)I
InChIInChI=1S/C10H7IN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
InChIKeyGGODEEOENNCYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Iodo-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1566267-54-6): Baseline Characteristics and Compound Class


5-Iodo-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1566267-54-6) is a heterocyclic small molecule belonging to the class of 1-phenyl-pyrazole-4-carboxylic acid derivatives. It is characterized by a pyrazole core with a phenyl substituent at the N1 position, a carboxylic acid group at the C4 position, and an iodine atom at the C5 position . This specific substitution pattern creates a versatile scaffold with a unique combination of physicochemical and reactive properties, serving as a building block in medicinal chemistry and organic synthesis .

5-Iodo-1-phenyl-1H-pyrazole-4-carboxylic acid: Why In-Class Substitution Is Not Trivial


Within the 1-phenyl-pyrazole-4-carboxylic acid family, substitution at the C5 position critically modulates both the compound's reactivity as a synthetic intermediate and its potential biological target interactions. Simple substitution with an unsubstituted or alkyl analog (e.g., 5-H or 5-Me) fails to recapitulate the unique properties conferred by the iodine atom. The heavy halogen not only provides a synthetic handle for diverse cross-coupling reactions but also influences lipophilicity and enables specific non-covalent interactions, such as halogen bonding, which are absent in lighter halogen (Cl, Br) or non-halogenated analogs [1]. Therefore, generic substitution within this class will yield a different chemical and biological profile.

5-Iodo-1-phenyl-1H-pyrazole-4-carboxylic acid: A Quantitative Evidence Guide for Differentiation from Closest Analogs


Synthetic Utility: Superior Dehalogenation Profile vs. Chloro/Bromo Analogs in Suzuki-Miyaura Cross-Couplings

While all halogenated pyrazoles can participate in palladium-catalyzed cross-couplings, their propensity for an undesired dehalogenation side reaction varies significantly. A direct comparison in the Suzuki-Miyaura reaction revealed that iodo-pyrazoles exhibit a superior reaction profile, as the bromo and chloro derivatives were found to be 'superior to iodopyrazoles, as a result of reduced propensity to dehalogenation' [1]. This is a critical differentiator, as the iodo derivative provides a cleaner reaction profile and potentially higher yield of the desired coupled product compared to its lighter halogen counterparts under identical conditions [1].

Synthetic Chemistry Cross-Coupling Halogenated Pyrazoles

Physicochemical Differentiation: Higher Predicted Lipophilicity (cLogP) vs. Non-Halogenated Parent

The introduction of an iodine atom significantly alters the lipophilicity of the pyrazole scaffold, a key parameter influencing membrane permeability, protein binding, and overall drug-likeness. The calculated partition coefficient (cLogP) for 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid is reported as 1.0 . In contrast, the unsubstituted parent compound, 1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1134-50-5), is significantly less lipophilic due to the absence of the heavy halogen atom [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Biological Activity Potential: Class-Level Inference of Potent Xanthine Oxidoreductase (XOR) Inhibition

While direct biological data for this specific compound is limited in the public domain, the broader class of 1-phenyl-pyrazole-4-carboxylic acid derivatives has been extensively validated as potent inhibitors of xanthine oxidoreductase (XOR). A 2017 study synthesized and evaluated a diverse library of such derivatives, identifying compounds with IC50 values as low as 4.2 nM against XOR, comparable to the clinically approved inhibitor febuxostat (IC50 = 5.4 nM) [1]. Given the established SAR that substituents at the pyrazole 5-position can significantly modulate potency, the 5-iodo derivative represents a key analog for exploring this chemical space and potentially achieving similar or improved potency over non-halogenated or other halogenated variants.

Medicinal Chemistry Enzyme Inhibition Xanthine Oxidoreductase

5-Iodo-1-phenyl-1H-pyrazole-4-carboxylic acid: Evidence-Backed Research and Industrial Applications


Lead Optimization in Xanthine Oxidoreductase (XOR) Inhibitor Programs for Hyperuricemia

Given the established class-level potency of 1-phenyl-pyrazole-4-carboxylic acid derivatives as XOR inhibitors with IC50 values in the low nanomolar range (4.2-5.7 nM) [1], 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid serves as a strategic intermediate for SAR exploration at the C5 position. Its unique iodine substituent offers a distinct steric and electronic profile compared to hydrogen, alkyl, or lighter halogen analogs, providing medicinal chemists with a differentiated lead series for optimizing potency, selectivity, and pharmacokinetic properties against this clinically validated target [1].

Synthesis of Complex Pyrazole Libraries via Palladium-Catalyzed Cross-Coupling

This compound is a privileged building block for constructing diverse pyrazole-focused libraries via cross-coupling chemistry. The presence of the iodine atom at the C5 position serves as a versatile synthetic handle for Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed reactions [1]. Its unique reactivity profile, specifically its reduced propensity for dehalogenation side reactions compared to chloro and bromo analogs, makes it a preferred substrate for achieving cleaner transformations and higher yields in the synthesis of complex, functionalized pyrazoles for biological screening [1].

Physicochemical Property Modulation in Drug Discovery

The introduction of an iodine atom at the C5 position is a well-established strategy to modulate key physicochemical properties such as lipophilicity, as evidenced by its reported cLogP of 1.0 [1]. This compound can be utilized by medicinal chemists to explore how increased lipophilicity from a heavy halogen affects membrane permeability, plasma protein binding, and metabolic stability in a systematic manner, providing valuable data for lead optimization beyond the specific biological target [1].

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